The synthesis of Mogroside VI B involves several enzymatic processes. The primary method includes the glycosylation of mogrol, an aglycone derived from Siraitia grosvenorii. This process is facilitated by uridine diphosphate glycosyltransferases (UGTs), which catalyze the transfer of sugar moieties to the hydroxyl groups on mogrol. Recent advancements in enzyme engineering have significantly improved the efficiency of these reactions, achieving conversion yields between 91% and 99% through controlled multi-glycosylation routes .
The synthesis pathway begins with the primary glycosylation at the C3 and C24 positions of mogrol, followed by additional branching glycosylation steps that introduce more sugar units, leading to the formation of various mogrosides including Mogroside VI B . These engineered pathways utilize recombinant yeast strains to enhance production efficiency and control over the glycosylation process .
Mogroside VI B has a complex molecular structure represented by the formula and a molecular weight of approximately 1449.58 g/mol . The structure consists of multiple sugar units attached to a triterpene backbone, which contributes to its sweet taste and functional properties. The detailed structural analysis reveals various hydroxyl groups and glycosidic linkages that define its chemical behavior.
The chemical reactions involving Mogroside VI B primarily focus on its glycosylation processes. These reactions are catalyzed by specific UGT enzymes that facilitate the addition of glucose units to the aglycone backbone. For instance, UGTMS1 and UGTMS2 have been identified as key enzymes in producing Mogroside VI B through their ability to catalyze both primary and branched glycosylation reactions, achieving high conversion rates .
The reactions typically involve:
Mogroside VI B exerts its sweetness through interaction with taste receptors on the tongue, specifically activating sweet taste receptors (T1R2/T1R3). This mechanism is similar to that of sucrose but occurs without raising blood sugar levels, making it suitable for diabetic individuals . The compound's structure allows it to bind effectively to these receptors, triggering a sweet taste sensation while also providing potential health benefits due to its antioxidant properties.
Mogroside VI B exhibits several notable physical and chemical properties:
The compound's stability under different conditions enhances its applicability in food products as a natural sweetener.
Mogroside VI B is primarily utilized as a natural sweetener in food and beverage industries due to its high sweetness potency without contributing calories. It has gained popularity as a sugar substitute in various products aimed at health-conscious consumers. Additionally, research indicates potential medicinal applications in traditional Chinese medicine, where extracts from Siraitia grosvenorii are used for their anti-inflammatory and antioxidant properties .
Furthermore, ongoing studies are exploring its role in metabolic engineering for producing other bioactive compounds, showcasing its versatility beyond mere sweetness enhancement.
Mogroside VI B is a cucurbitane-type triterpenoid glycoside derived from the fruit of Siraitia grosvenorii (monk fruit). Its core structure features a 30-carbon cucurbitane skeleton characterized by a tetracyclic ring system (6-6-6-5 arrangement) with methyl groups at C-9, C-10, and C-14 positions. The aglycone moiety, mogrol, undergoes extensive oxidative modifications, including hydroxyl groups at C-3, C-11, C-24, and C-25. This scaffold is glycosylated at two distinct sites: the C-3β position (R1 end) and the C-24 position (R2 end), forming a branched hexaglucoside. The molecular formula is C₆₆H₁₁₂O₃₄ (molecular weight: 1,449.58 g/mol), confirmed by HRESIMS and NMR analyses [1] [9]. The compound exhibits a polar surface area of 555.82 Ų and a calculated log P value of -7.58, indicative of high hydrophilicity due to extensive glycosylation [8].
Mogroside VI B contains six glucose units linked through specific glycosidic bonds, distinguishing it from lower glycosylated mogrosides. The glycosylation pattern is as follows:
All glucosidic bonds exhibit β-configuration, confirmed by band-selective constant-time HSQC/HMBC NMR techniques [9]. The stereochemical complexity arises from the enzyme UGT94-289-3, a glycosyltransferase that catalyzes sequential β-(1→2) and β-(1→6) linkages using UDP-glucose as the donor substrate. This enzyme’s dual-pocket active site accommodates the asymmetric R1 and R2 ends of mogrol intermediates, enabling regioselective glucosylation [3].
Table 1: Glycosidic Linkages in Mogroside VI B
| Position | Glycosylation Pattern | Linkage Type | Catalytic Enzyme |
|---|---|---|---|
| C-3 (R1) | Glc-β(1→6)-Glc | β-(1→6) | UGT94-289-3 |
| R1 Branch | Glc-β(1→2)-Glc | β-(1→2) | UGT94-289-3 |
| C-24 (R2) | Glc-β(1→2)-Glc | β-(1→2) | UGT94-289-3 |
| R2 Terminal | Glc-β(1→6)-Glc | β-(1→6) | UGT94-289-3 |
Mogroside VI B belongs to a biosynthetic continuum where glucose units are progressively added to mogrol. Key structural distinctions from related isomers include:
Mogroside VI B accumulates during post-ripening processing (35°C for 2 weeks), where UGT94-289-3 converts bitter precursors (e.g., mogroside III) into sweet hexaglucosides. Under optimal conditions, this enzymatic conversion efficiency reaches >95% [10].
Table 2: Structural and Functional Comparison of Key Mogrosides
| Compound | Glucose Units | Glycosylation Sites | Relative Sweetness | Fruit Abundance |
|---|---|---|---|---|
| Mogroside III | 3 | C-3 (1 Glc), C-24 (2 Glc) | Bitter | High in unripe fruit |
| Mogroside IV | 4 | C-3 (2 Glc), C-24 (2 Glc) | 392× sucrose | ~10% total mogrosides |
| Mogroside V | 5 | C-3 (3 Glc), C-24 (2 Glc) | 425× sucrose | 0.8–1.3% (w/w) |
| Mogroside VI | 6 | C-3 (3 Glc), C-24 (3 Glc) | >500× sucrose | Low (increases 2× post-ripening) |
| Mogroside VI B | 6 | Branched C-3 (3 Glc), Linear C-24 (3 Glc) | Undetermined | Trace (post-ripening dependent) |
The bioactivity of Mogroside VI B is governed by three structural elements:
The branched hexaglucoside structure enhances solubility (≥50 mg/mL in water) and thermal stability (stable at pH 3–12 and temperatures ≤150°C), making it suitable for functional food applications [5] [8].
Table 3: Bioactivity Parameters of Mogroside VI B
| Bioactivity | Experimental System | Key Metrics | Mechanistic Basis |
|---|---|---|---|
| Transcriptional Activation | PGC-1α promoter assay | 20 μM: Moderate activation | Binding to nuclear receptors via hydroxyl clusters |
| Antiglycation | BSA-glucose model | 500 μg/mL: 71.2% CML reduction | Trapping reactive dicarbonyls |
| Antioxidant | Radical scavenging assays | Peroxide radicals: 851.8 μmol TE/g | Electron donation from glucose anomeric carbons |
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